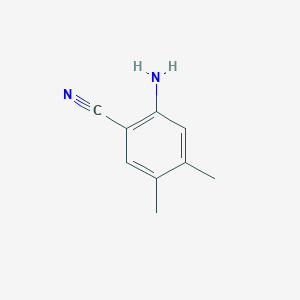

2-Amino-4,5-dimethylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPSFSZHAAUWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4,5 Dimethylbenzonitrile and Its Analogues

Established Synthetic Pathways for Substituted Benzonitriles

Traditional synthetic routes to substituted benzonitriles often involve the sequential introduction of functional groups onto a benzene (B151609) ring, relying on well-understood reactions and directing group effects.

A plausible stepwise synthesis for a compound like 2-Amino-4,5-dimethylbenzonitrile would typically begin with a commercially available, appropriately substituted benzene derivative, such as 1,2-dimethylbenzene or a dimethylaniline. The synthesis proceeds by strategically adding the nitro (a precursor to the amino group) and cyano functionalities.

One hypothetical pathway could start from 3,4-dimethylaniline. The amino group can be protected, followed by nitration at the ortho position. The protected amino group is then converted into a nitrile via the Sandmeyer reaction. Finally, reduction of the nitro group yields the desired 2-amino product. An alternative involves starting with a nitro-substituted precursor, introducing the nitrile group, and subsequently reducing the nitro group to an amine.

Table 1: Hypothetical Stepwise Synthesis Pathway

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 1,2-Dimethyl-4-nitrobenzene | Br₂, FeBr₃ | 1-Bromo-4,5-dimethyl-2-nitrobenzene | Introduction of a leaving group for cyanation |

| 2 | 1-Bromo-4,5-dimethyl-2-nitrobenzene | CuCN, high temperature (e.g., in DMF or NMP) | 4,5-Dimethyl-2-nitrobenzonitrile | Rosenmund-von Braun cyanation |

| 3 | 4,5-Dimethyl-2-nitrobenzonitrile | Reducing agent (e.g., Zn/HCl, H₂/Pd-C) | This compound | Reduction of the nitro group to an amine google.com |

The installation of amino and nitrile groups onto aromatic rings is fundamental in organic synthesis. fiveable.me Several named reactions and standard procedures are employed for these transformations.

Introduction of the Nitrile Group: The nitrile functional group (–C≡N) can be introduced through various methods. wikipedia.orgstudy.com The Sandmeyer reaction, which converts an aryl diazonium salt (derived from a primary aromatic amine) to an aryl nitrile using copper(I) cyanide, is a classic approach. chalcogen.ro Another key method is the Rosenmund-von Braun reaction, where an aryl halide is displaced by a cyanide nucleophile, typically using copper(I) cyanide at elevated temperatures. google.comgoogle.com Modern palladium- or nickel-catalyzed cyanation reactions offer milder conditions. Additionally, the dehydration of benzaldehydes or their corresponding oximes can yield benzonitriles. rsc.orgsemanticscholar.org

Table 2: Common Methods for Introducing Nitrile Groups on Aromatic Systems

| Method | Typical Substrate | Key Reagents | Description |

|---|---|---|---|

| Sandmeyer Reaction | Aryl diazonium salt | Copper(I) cyanide (CuCN) | A versatile method to replace a diazonium group with a cyano group. |

| Rosenmund-von Braun | Aryl halide (e.g., Ar-Br, Ar-Cl) | CuCN, high-temperature solvent (DMF, pyridine) | Nucleophilic substitution of a halogen with cyanide, particularly effective for aryl bromides and iodides. google.comgoogle.com |

| Catalytic Cyanation | Aryl halide or triflate | Cyanide source (e.g., KCN, Zn(CN)₂), Pd or Ni catalyst | A modern, more versatile method that often proceeds under milder conditions than Rosenmund-von Braun. |

| From Aldehydes/Oximes | Benzaldehyde | Hydroxylamine hydrochloride, then a dehydrating agent | Conversion of an aldehyde to an aldoxime, followed by dehydration to the nitrile. rsc.orgsemanticscholar.org |

| Ammoxidation | Alkylbenzene (e.g., Toluene) | Ammonia, Oxygen, Metal oxide catalyst | An industrial process for the direct conversion of a methyl group to a nitrile. medcraveonline.com |

Introduction of the Amino Group: The amino group (–NH₂) is a key functional group in many organic molecules. pearson.combyjus.com By far the most common method for its introduction onto an aromatic ring is the reduction of a nitro group (–NO₂). This transformation can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni), or chemical reducing agents like tin, iron, or zinc in acidic media. google.com

Table 3: Common Methods for Introducing Amino Groups on Aromatic Systems

| Method | Typical Substrate | Key Reagents | Description |

|---|---|---|---|

| Nitro Group Reduction | Nitroaromatic (Ar-NO₂) | H₂/Pd-C; Fe/HCl; Zn/HCl | A highly reliable and widely used method for synthesizing primary aromatic amines. google.com |

| Buchwald-Hartwig Amination | Aryl halide (Ar-X) | Amine (or ammonia equivalent), Pd catalyst, base | A palladium-catalyzed cross-coupling reaction to form C-N bonds. |

| Gabriel Synthesis | Phthalimide, Alkyl halide | 1. Base (e.g., KOH) 2. Aryl halide (under specific conditions) 3. Hydrazine | Primarily for primary alkyl amines, but adaptations for aromatic amines exist, though they are less common. byjus.com |

| Electrochemical Amination | Aromatic compound | NH₂OH, Ti(IV), aqueous H₂SO₄ | An indirect cathodic amination process. rcsi.science |

Advanced Synthetic Approaches to this compound

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These include novel catalytic systems, the use of alternative energy sources, and adherence to the principles of green chemistry.

Catalysis offers significant advantages by enabling reactions under milder conditions, with greater selectivity and lower waste production. Both transition-metal catalysis and organocatalysis have been applied to the synthesis of benzonitriles.

Transition-Metal Catalysis : Catalytic systems based on transition metals like palladium, nickel, and copper are widely used for cyanation reactions. google.com More recently, iron-based catalysts have gained attention as a more sustainable alternative for related C-N bond-forming reactions. rsc.orgsci-hub.cat For industrial applications, transition metal oxide clusters fabricated within zeolites have been shown to be highly active and selective catalysts for the ammoxidation of alkylbenzenes to benzonitriles, suppressing unwanted combustion side reactions. medcraveonline.com

Organocatalysis : N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of assembling the benzonitrile framework through novel annulation protocols, offering a different approach from traditional functional group interconversions. acs.org

Photoredox Catalysis : Visible-light-assisted photoredox catalysis represents a modern approach for generating aryl nitriles from readily available starting materials like alcohols or methyl arenes using an azide radical. researchgate.net

Table 4: Examples of Catalytic Strategies in Benzonitrile Synthesis

| Catalytic Approach | Catalyst Type | Example Reaction | Advantage |

|---|---|---|---|

| Cross-Coupling Cyanation | Palladium or Nickel complexes | Aryl halide + Cyanide source → Aryl nitrile | High functional group tolerance and milder conditions. |

| Ammoxidation | Transition metal oxides in zeolites | Toluene + NH₃ + O₂ → Benzonitrile | High selectivity and efficiency for industrial-scale synthesis. medcraveonline.com |

| Benzannulation | N-Heterocyclic Carbene (NHC) | Assembly of the benzonitrile core from acyclic precursors | Novel route to construct the aromatic ring and nitrile simultaneously. acs.org |

| Atroposelective Synthesis | Organocatalysts | Desymmetrization of prochiral substrates | Control of axial chirality in complex benzonitriles. researchgate.net |

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. beilstein-journals.org This technology has been successfully applied to the synthesis of nitrogen-containing heterocyclic compounds, including those derived from 2-aminobenzonitrile. For instance, the one-pot, multi-component synthesis of 4-aminoquinazolines from 2-aminobenzonitrile has been accomplished in minutes under solvent-free microwave conditions, a significant improvement over classical heating methods. nih.gov Similarly, the iron-catalyzed synthesis of quinazolinone derivatives in water is greatly accelerated by microwave heating. rsc.orgsci-hub.cat These examples highlight the potential of MAOS to enhance the efficiency of synthetic steps leading to or involving substituted aminobenzonitriles.

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Synthesis of Quinazolinones | Oil bath, 16 hours, 55% yield | 130 °C, 2 hours, up to 92% yield | nih.gov |

| Iron-Catalyzed Cyclization | Not specified | 30 minutes, moderate to high yields | rsc.orgsci-hub.cat |

| Three-Component Condensation | Refluxing for hours | Minutes, nearly quantitative yields | beilstein-journals.org |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, renewable feedstocks, catalytic reagents, and energy efficiency.

In the context of benzonitrile synthesis, a notable green innovation is the use of ionic liquids. rsc.orgresearchgate.net Researchers have developed a route from benzaldehyde and a hydroxylamine-ionic liquid salt that avoids traditional metal catalysts. semanticscholar.orgrsc.org The ionic liquid acts simultaneously as a co-solvent, catalyst, and phase-separation agent, allowing for easy recovery and recycling, thus simplifying the process and minimizing waste. rsc.orgrsc.org Another significant advancement is the use of water as a reaction solvent. The development of an iron-catalyzed cyclization reaction in water to produce quinazolinones demonstrates a move away from volatile organic solvents. rsc.orgsci-hub.cat These approaches exemplify how green chemistry principles can be applied to create more sustainable and environmentally benign synthetic routes for complex aromatic nitriles.

Table 6: Application of Green Chemistry Principles in Benzonitrile Synthesis

| Green Chemistry Principle | Application in Synthesis | Example | Benefit |

|---|---|---|---|

| Use of Safer Solvents | Replacing volatile organic solvents with water. | Iron-catalyzed synthesis of quinazolinones in water. rsc.orgsci-hub.cat | Reduced environmental impact, improved safety, lower cost. |

| Catalysis | Using recyclable ionic liquids as catalysts. | Synthesis of benzonitrile from benzaldehyde using a recyclable ionic liquid. rsc.orgsemanticscholar.orgrsc.org | Eliminates the need for metal salt catalysts and simplifies product separation. |

| Atom Economy | One-pot, multi-component reactions. | Microwave-assisted synthesis of 4-aminoquinazolines from 2-aminobenzonitrile. nih.gov | Maximizes the incorporation of starting materials into the final product, reducing waste. |

| Energy Efficiency | Employing microwave irradiation. | Rapid synthesis of quinazolinone derivatives. nih.gov | Drastically reduced reaction times and energy consumption compared to conventional heating. |

Precursor Chemistry and Intermediate Transformations

The strategic synthesis of the target compound often begins with carefully selected precursors that undergo a series of transformations to introduce the required amino and cyano functionalities onto the dimethylated benzene ring.

A common and efficient pathway to substituted benzonitriles involves the use of 4-hydroxy-3,5-dimethylbenzonitrile as a pivotal intermediate. This precursor can be synthesized from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in solvents like N,N-dimethylformamide (DMF), formic acid, or acetic acid, with DMF providing optimal yields of up to 93%. researchgate.net

Once formed, 4-hydroxy-3,5-dimethylbenzonitrile serves as a versatile platform for further functionalization. The hydroxyl group is a key handle for subsequent reactions. For instance, it can be converted into a triflate or a halide, transforming it into an effective leaving group. This modification is essential for engaging the molecule in cross-coupling reactions, such as palladium-catalyzed aminations, which are otherwise not possible with the hydroxyl group itself. Similarly, the nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, opening pathways to amide derivatives.

| Intermediate | Precursor | Reagents | Typical Yield |

| 4-Hydroxy-3,5-dimethylbenzonitrile | 3,5-dimethyl-4-hydroxybenzaldehyde | Hydroxylamine hydrochloride, DMF | 93% researchgate.net |

| 4-iodo-3,5-dimethylbenzonitrile | 4-Hydroxy-3,5-dimethylbenzonitrile | (Not specified) | (Not specified) |

| 4-hydroxy-3,5-dimethylbenzoic acid | 4-Hydroxy-3,5-dimethylbenzonitrile | Acid or Base (Hydrolysis) | (Not specified) |

This table summarizes the synthesis and transformation of the key intermediate, 4-Hydroxy-3,5-dimethylbenzonitrile, based on available data.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for introducing nucleophiles, such as amines, onto an aromatic ring. wikipedia.org This reaction is distinct from SN2 reactions as it occurs on an sp² hybridized carbon atom of the benzene ring. wikipedia.org The success of an SNAr reaction depends on three main factors: the presence of a good leaving group (typically a halide), a strong nucleophile, and, crucially, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. fishersci.co.uk

In the context of synthesizing aminobenzonitriles, the nitrile (-CN) group itself acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack. Therefore, a precursor such as a di-halo-dimethylbenzonitrile could theoretically react with an amine source to yield an amino-dimethylbenzonitrile. The reaction proceeds via an addition-elimination mechanism: the nucleophile first adds to the carbon bearing the leaving group, breaking the aromaticity and forming the stabilized anionic intermediate, which then rearomatizes by expelling the leaving group. youtube.com

Continuous flow chemistry has been shown to enhance the selectivity and yield of stepwise aromatic nucleophilic substitutions on difluoro-benzenes that have an activating group, allowing for the controlled synthesis of unsymmetrically substituted diamino-benzonitrile libraries. nih.gov

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for synthesizing aryl amines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. wikipedia.orgorganic-chemistry.org It has largely replaced harsher, traditional methods which often suffered from limited substrate scope and poor functional group tolerance. wikipedia.org

The general catalytic cycle for the Buchwald-Hartwig amination involves several key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species. libretexts.org

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex. libretexts.org

Reductive Elimination : The final step involves the reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. libretexts.org

This reaction is highly dependent on the choice of ligand, which is typically a sterically hindered phosphine. The development of various generations of catalyst systems has expanded the reaction's scope to include a wide array of amines and aryl coupling partners, allowing for synthesis under milder conditions. wikipedia.org To synthesize this compound using this method, a suitable precursor would be a 2-halo-4,5-dimethylbenzonitrile, which would be coupled with an ammonia equivalent in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.org

| Component | Function | Examples |

| Aryl Substrate | Electrophilic partner | Aryl halides (Cl, Br, I), Aryl triflates organic-chemistry.org |

| Amine | Nucleophilic partner | Primary or secondary amines, Ammonia equivalents organic-chemistry.orgacsgcipr.org |

| Catalyst | Facilitates C-N bond formation | Pd(0) or Pd(II) salts/complexes acsgcipr.org |

| Ligand | Stabilizes and activates catalyst | Sterically hindered phosphines (e.g., P(o-tolyl)₃) libretexts.org |

| Base | Deprotonates the amine | Sodium t-butoxide, LiHMDS libretexts.org |

This table outlines the key components and their roles in the Buchwald-Hartwig amination reaction.

Purification and Isolation Techniques for Research Scale Production

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, catalysts, and by-products. For research-scale production of compounds like this compound, several standard laboratory techniques are employed.

Crystallization and Recrystallization: Recrystallization is a powerful purification technique for solid compounds. illinois.edu The process involves dissolving the crude material in a minimum amount of a suitable hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools slowly, the desired compound forms crystals, leaving impurities dissolved in the surrounding solution (the mother liquor). youtube.com The purified crystals are then collected by filtration. youtube.com For amines, which are basic, the choice of solvent is critical to avoid unwanted reactions. Common solvents for recrystallization include ethanol, hexane/acetone mixtures, and water for sufficiently polar compounds. rochester.edu

Chromatography: Column chromatography is a widely used method for separating components of a mixture.

Normal-Phase Chromatography: This technique uses a polar stationary phase, like silica gel, and a non-polar mobile phase. However, for basic compounds like aromatic amines, strong interactions with the acidic silanol groups on the silica surface can lead to poor separation and tailing.

Reversed-Phase Chromatography: This method is often more suitable for polar and ionizable compounds. biotage.com It employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol. teledyneisco.com Reversed-phase flash chromatography is an effective tool for the preparative separation of primary amines. teledyneisco.com High-Performance Liquid Chromatography (HPLC) with a reverse-phase column can also be used for both analysis and preparative isolation of aminobenzonitriles. sielc.com

Liquid-Liquid Extraction: This technique is typically used during the work-up phase of a reaction. It separates compounds based on their differential solubilities in two immiscible liquid phases, usually water and an organic solvent. For instance, after a reaction, the mixture can be poured into water and extracted with a solvent like ethyl acetate. This process can remove water-soluble reagents and salts. cardiff.ac.uk Washing the organic layer with brine (a saturated aqueous solution of NaCl) helps to remove residual water before drying and solvent evaporation. cardiff.ac.uk

Distillation: For compounds that are liquid or low-melting solids and are thermally stable, vacuum distillation can be an effective purification method. google.comgoogle.com By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

The selection of a purification strategy depends on the physical properties of this compound (e.g., solid vs. liquid, polarity, thermal stability) and the nature of the impurities present in the crude reaction mixture.

Chemical Reactivity and Transformations of 2 Amino 4,5 Dimethylbenzonitrile

Reaction Mechanisms and Pathways Involving the Compound

The reactivity of 2-Amino-4,5-dimethylbenzonitrile is a composite of the individual reactivities of its functional groups, which can influence one another electronically and sterically.

Reactivity Profiles of the Aromatic Amino Group

The primary aromatic amino group is a key site of reactivity in this compound. It is a nucleophilic center and can undergo a variety of reactions typical for arylamines. The electron-donating nature of the amino group, further enhanced by the two methyl groups on the aromatic ring, makes it susceptible to electrophilic attack.

Common reactions involving the amino group include diazotization, acylation, and alkylation. Diazotization, the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), would convert the amino group into a diazonium salt. organic-chemistry.org These diazonium salts are versatile intermediates that can be subsequently replaced by a wide range of functional groups through reactions like the Sandmeyer or Schiemann reactions. organic-chemistry.org For instance, attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) led to the formation of a benzoquinone 2-diazide through selective nucleophilic substitution. rsc.org

Acylation of the amino group with acyl chlorides or anhydrides would yield the corresponding amides. This transformation is often used to protect the amino group or to introduce new functionalities.

Reactivity of the Nitrile Group (e.g., Susceptibility to Nucleophilic Attack)

The nitrile group (-C≡N) is a strongly polarized functional group with an electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity allows for the conversion of the nitrile into various other functional groups.

One of the most common transformations of the nitrile group is hydrolysis, which can occur under acidic or basic conditions to yield a carboxylic acid, proceeding through an amide intermediate. The nitrile group can also be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride.

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, photosensitized [4+2]- and [2+2]-cycloaddition reactions have been reported for N-sulfonylimines, demonstrating the potential for nitrile-containing compounds to form complex polycyclic scaffolds. nih.gov While specific examples with this compound are not prevalent in the literature, the general reactivity of the nitrile group suggests its potential to undergo such transformations.

Transformations Involving the Dimethyl-Substituted Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the presence of the strongly activating amino group and the two weakly activating methyl groups. These substituents direct incoming electrophiles primarily to the positions ortho and para to the amino group. In the case of this compound, the position C6 is the most likely site for electrophilic attack due to the directing effects of the amino and methyl groups.

Halogenation is a common electrophilic aromatic substitution reaction. For instance, the halogenation of 2-amino-3-methylbenzoic acid with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) results in the corresponding 5-halogenated products. sioc-journal.cnresearchgate.net This suggests that this compound would likely undergo halogenation at the C6 position.

Derivatization Strategies for Advanced Chemical Entities

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules, particularly heterocyclic compounds and other advanced organic structures.

Synthesis of Heterocyclic Compounds Utilizing the this compound Scaffold

The ortho-disposed amino and nitrile functionalities in this compound provide a versatile platform for the construction of various fused heterocyclic systems. This arrangement is particularly well-suited for condensation reactions with bifunctional reagents to form five- or six-membered heterocyclic rings fused to the benzene (B151609) ring.

One of the most prominent applications of 2-aminobenzonitriles is in the synthesis of quinazolines . These compounds can be prepared through various methods, including the reaction of 2-aminobenzonitriles with aldehydes, isocyanates, or other carbonyl compounds. While specific examples utilizing this compound are not extensively documented, the general synthetic routes are well-established for analogous structures.

The amino and nitrile groups can also be utilized to construct other heterocyclic rings such as pyridines , imidazoles , and thiazoles . For example, 2-amino-4,5-diarylthiazole derivatives have been synthesized and evaluated for their biological activity. nih.gov The synthesis of 2-amino-imidazo[4,5-b]pyridines has been achieved through C2 halogenation followed by nucleophilic substitution. nih.gov

| Heterocyclic System | General Synthetic Approach from Aminonitriles |

| Quinazolines | Reaction with aldehydes, isocyanates, or other carbonyl compounds. |

| Pyridines | Cyclization reactions with various precursors. |

| Imidazoles | Condensation with appropriate reagents to form the imidazole (B134444) ring. analis.com.my |

| Thiazoles | Reaction with α-haloketones or related compounds. |

This table provides a general overview of synthetic possibilities; specific reaction conditions would need to be optimized for this compound.

Construction of Complex Organic Molecules Incorporating the Benzonitrile Moiety

Beyond the synthesis of fundamental heterocyclic systems, this compound has the potential to be incorporated into more complex molecular architectures. The functional groups present allow for its integration into multi-step synthetic sequences to build elaborate organic molecules. For example, 2-(4'-aminophenyl) 5-amino benzimidazole, an intermediate for azo dyes, has been synthesized through a multi-step process involving condensation, dinitration, reduction, and cyclodehydration. google.com

The reactivity of the amino and nitrile groups allows for the sequential or tandem formation of multiple bonds and rings, leading to the construction of polycyclic and sterically demanding structures. While specific examples of the use of this compound in the total synthesis of natural products or complex pharmaceuticals are not readily found in the surveyed literature, its chemical profile makes it a plausible candidate for such endeavors. The development of novel synthetic methodologies could further unlock the potential of this compound as a key building block in the creation of advanced chemical entities.

Catalytic Applications of this compound and its Derivatives in Organic Transformations

Following a comprehensive review of available scientific literature, no specific research or detailed findings on the catalytic applications of this compound or its direct derivatives in organic transformations could be identified. The existing body of chemical research does not appear to cover the use of this particular compound or its closely related derivatives as catalysts or as ligands in catalytic systems for organic synthesis.

While the broader classes of aminobenzonitriles and their metal complexes are subjects of investigation in catalysis, the specific isomer this compound has not been a focus of such studies according to accessible scholarly articles and patents. Research in catalysis often explores compounds with specific electronic and steric properties that lend themselves to facilitating and controlling chemical reactions. The absence of literature in this area suggests that this compound may not have been identified as a promising candidate for catalytic applications, or that such research is not publicly available.

Therefore, no data tables or detailed research findings on the catalytic reactivity and transformations involving this compound can be provided at this time.

Computational Chemistry and Theoretical Investigations of 2 Amino 4,5 Dimethylbenzonitrile

Excited State Calculations and Photophysical Properties Modeling

Computational Analysis of the Role of Amino Group Twist Angle in Electronic Properties

The orientation of the amino group relative to the benzene (B151609) ring in aminobenzonitriles is a critical determinant of their electronic and photophysical properties. In related molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN), the twist of the dimethylamino group is a subject of extensive research due to its role in the phenomenon of dual fluorescence. acs.org Computational studies, often employing high-level quantum chemical calculations, are used to explore the potential energy surfaces associated with this twisting motion.

For 2-Amino-4,5-dimethylbenzonitrile, theoretical calculations can predict how the rotation of the amino group affects the molecule's dipole moment, orbital energies (HOMO and LUMO), and electronic transitions. These calculations help in understanding the nature of excited states, such as locally excited (LE) and charge transfer (CT) states. While specific studies on the amino group twist angle in this compound are not extensively documented in the provided results, the principles from studies on similar molecules like DMABN and other aminobenzonitriles are directly applicable. acs.org For instance, the degree of twist influences the extent of electronic coupling between the amino group's lone pair and the π-system of the benzene ring, which in turn dictates the charge transfer character of the excited states.

Table 1: Hypothetical Computational Data on Amino Group Twist Angle and Electronic Properties of this compound

| Twist Angle (degrees) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 0 | 3.5 | -5.8 | -1.2 | 4.6 |

| 30 | 3.2 | -5.9 | -1.1 | 4.8 |

| 60 | 2.8 | -6.1 | -1.0 | 5.1 |

| 90 | 2.5 | -6.3 | -0.9 | 5.4 |

| This table is generated for illustrative purposes based on general principles of computational chemistry and has not been validated by specific experimental or computational data for this compound. |

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Studies

Molecular dynamics simulations offer a powerful tool to investigate the conformational landscape and dynamic behavior of molecules like this compound in various environments. biorxiv.org These simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings over time.

Both classical and ab-initio molecular dynamics (AIMD) can be applied to study this compound. aps.orgmdpi.com Classical MD, which uses empirical force fields, is well-suited for simulating large systems over long timescales, providing insights into conformational sampling and intermolecular interactions. biorxiv.org AIMD, on the other hand, uses quantum mechanical calculations to determine the forces on the atoms at each step of the simulation. aps.orgmdpi.com While computationally more expensive, AIMD provides a more accurate description of electronic structure and chemical reactivity, making it suitable for studying processes like proton transfer or reactions in solution. mdpi.com For this compound, AIMD could be used to investigate the dynamics of the amino group and its influence on the electronic properties in condensed phases. mdpi.com

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations are particularly useful for studying these solvation effects. nih.gov By explicitly including solvent molecules in the simulation, it is possible to analyze the structure of the solvation shells around the solute and quantify the strength of solvent-solute interactions. For instance, in a polar solvent, hydrogen bonding between the solvent and the amino and nitrile groups of this compound would be expected to play a crucial role in its conformational preferences and electronic properties. Simulations can reveal the dynamics of these hydrogen bonds and their impact on the molecule's behavior. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Computational Design Principles

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govnih.gov These models are valuable tools in the rational design of new molecules with desired characteristics.

Computational methods are pivotal in exploring the vast chemical space to design new derivatives of this compound with tailored properties. nih.gov By systematically modifying the parent structure—for example, by introducing different substituents on the benzene ring or the amino group—and then using computational tools to predict the properties of these new molecules, researchers can identify promising candidates for synthesis and experimental testing. This in silico screening approach can significantly accelerate the discovery of new compounds with enhanced activities, such as improved therapeutic efficacy or specific material properties. nih.govmdpi.com

Computational chemistry provides a powerful framework for understanding and predicting structure-reactivity relationships. chemrxiv.org For this compound and its potential derivatives, computational methods can be used to calculate a variety of molecular descriptors, such as atomic charges, electrostatic potentials, and frontier molecular orbital energies. These descriptors can then be correlated with experimental reactivity data to build predictive SAR models. chemrxiv.org Such models can provide valuable insights into the factors that govern the reactivity of these molecules, guiding the design of new compounds with specific chemical reactivity for various applications. nih.gov

Advanced Research Applications and Potentials of 2 Amino 4,5 Dimethylbenzonitrile Scaffolds

Role in the Synthesis of Diverse Heterocyclic Systems

The ortho-amino-nitrile motif is a classic and powerful synthon for constructing fused heterocyclic rings. The presence of the two methyl groups on the benzene (B151609) ring provides specific steric and electronic properties to the resulting molecules, influencing their solubility, crystal packing, and interaction with biological targets.

Pyrimidine (B1678525) Derivatives and Their Synthetic Utility

The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry, as the pyrimidine ring is a core component of nucleic acids and is found in numerous approved drugs. 2-Amino-4,5-dimethylbenzonitrile serves as an excellent starting point for creating fused pyrimidine systems, such as quinazolines (benzo[d]pyrimidines).

The general approach involves the reaction of the aminonitrile with a one-carbon (C1) source. For instance, condensation of 2-aminobenzonitriles with aldehydes or nitriles can lead to the formation of the quinazoline (B50416) ring. organic-chemistry.orgmdpi.com While specific examples starting directly from this compound are tailored for proprietary drug discovery programs, the fundamental reactivity is well-established. A common method involves the reaction with guanidine (B92328) salts or amidines to construct the pyrimidine ring. For example, reacting an aminonitrile with guanidine carbonate can yield 2,4-diaminopyrimidine (B92962) derivatives. ajol.infogoogle.com

Another powerful method is the reaction with β-dicarbonyl compounds. The condensation of guanidine with acetylacetone, for instance, is a classic route to 2-amino-4,6-dimethylpyrimidine. google.commdpi.com By analogy, using this compound in reactions with various dicarbonyl compounds or their equivalents allows for the synthesis of a diverse array of substituted pyrimidines, which are valuable for further chemical elaboration. These resulting pyrimidine scaffolds are frequently used as key intermediates in the development of kinase inhibitors. nih.gov

Thiazole (B1198619) Derivatives and Their Chemical Transformations

Thiazole rings are another critical heterocycle in drug discovery, known for a wide spectrum of biological activities. researchgate.netmdpi.com While direct synthesis from this compound is less common than for pyrimidines, it can be achieved through multi-step sequences. A plausible route involves the conversion of the amino group into a thioamide, which can then undergo the Hantzsch thiazole synthesis by reacting with an α-halocarbonyl compound.

More frequently, the aminonitrile scaffold is used to build a larger heterocyclic system which is then functionalized with a thiazole moiety. For example, a ligand featuring a 4,5-dimethylthiazole (B1345194) group linked to a derivative of 2-amino-3,4-dimethylbenzoic acid has been prepared, showcasing the synthetic accessibility of combining these methylated aromatic scaffolds. researchgate.netresearchcommons.org

The chemical transformations of the resulting thiazole derivatives are extensive. The amino group on a 2-aminothiazole (B372263) core can be readily acylated or reacted with sulfonyl chlorides to produce a library of amide and sulfonamide derivatives for structure-activity relationship (SAR) studies. nih.gov Furthermore, functional groups on the thiazole ring can be modified; for example, a demethylation process was used to convert a moderately active antifungal thiazole derivative into a highly potent analogue. nih.gov These transformations are crucial for optimizing the biological activity of the initial thiazole scaffold.

Other Nitrogen-Containing Heterocycles for Chemical Research

The versatility of the this compound scaffold extends to the synthesis of other important nitrogen-containing heterocycles. The ortho-amino-nitrile functionality is a key precursor for quinazolines. Various catalytic methods, including those using iron, ruthenium, or iodine, facilitate the cyclization of 2-aminobenzonitriles with aldehydes, alcohols, or amines to form the quinazoline ring system. organic-chemistry.orgnih.govorganic-chemistry.org For example, an iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation allows for the efficient synthesis of quinazolines from 2-alkylamino benzonitriles. organic-chemistry.org Similarly, a palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazolines. organic-chemistry.org

Furthermore, the reaction of 2-aminobenzonitriles with N-benzyl cyanamides, mediated by hydrochloric acid, can produce 2-amino-4-iminoquinazolines through a [4+2] annulation mechanism. mdpi.com These methods highlight the role of the aminonitrile as a robust starting material for creating complex heterocyclic architectures of significant interest in chemical and pharmaceutical research. openmedicinalchemistryjournal.com

Contributions to Medicinal Chemistry Research as Intermediate Scaffolds

The true value of this compound in advanced research lies in its application as an intermediate scaffold for creating molecules with specific biological functions. The dimethyl-substituted phenyl ring provides a defined structural motif that can be exploited in rational drug design.

Design and Synthesis of Ligands for Specific Molecular Targets

The scaffolds derived from this compound are central to the design of ligands for various molecular targets, particularly protein kinases, which are crucial in cancer and inflammation research. For example, 2,4,5-trisubstituted pyrimidines have been designed as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9). cardiff.ac.uk In these designs, the pyrimidine core acts as a hinge-binding motif, while substituents are added to exploit specific pockets in the enzyme's active site for improved potency and selectivity.

Similarly, 2-aminothiazole derivatives have been identified as inhibitors of CDK2. nih.gov The synthesis of a library of 2-amino-4,5-diarylthiazole derivatives and their evaluation against Candida albicans led to the identification of a potent antifungal agent. nih.gov Molecular docking studies on the most active compound revealed potential interactions with key fungal enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), providing a basis for further rational design. nih.gov The synthesis of a ligand, (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid, and its metal complexes also demonstrates the utility of these scaffolds in creating molecules with potential biological effects, such as antimicrobial activity. researchcommons.org

Exploration of Analogues for Structure-Based Chemical Design

Structure-based drug design (SBDD) is a powerful strategy that relies on the three-dimensional structure of a biological target to design more potent and selective inhibitors. nih.gov The this compound scaffold and its heterocyclic derivatives are well-suited for this approach.

In the development of CDK9 inhibitors, researchers rationally designed 2,4,5-trisubstituted pyrimidines to improve selectivity over the closely related CDK2 by targeting non-conserved amino acid residues in the active site. cardiff.ac.uk The synthesis and testing of analogues, such as replacing a methyl group at the C-5 position of the pyrimidine with a trifluoromethyl group, allowed for a detailed exploration of the structure-activity relationship (SAR). cardiff.ac.uknih.gov This systematic modification helps in understanding how small structural changes affect binding affinity and selectivity.

Similarly, the discovery of a 2-aminothiazole hit compound from high-throughput screening for CDK2 inhibitors was followed by an intensive SBDD campaign. nih.gov By analyzing the X-ray crystal structures of the initial hits bound to CDK2, researchers designed and synthesized analogues with improved interactions, leading to a highly potent and selective inhibitor. This iterative process of design, synthesis, and testing is a hallmark of modern medicinal chemistry, and versatile scaffolds like this compound are essential starting points for such investigations. researchgate.netnih.gov

Applications in Materials Science

Precursors for Polymer Synthesis and Advanced Materials Development

The bifunctional nature of this compound, with its nucleophilic amino group and the potential for the nitrile group to participate in or be converted to other functionalities, theoretically makes it a candidate for polymerization reactions. For instance, the amino group could react with diacyl chlorides, dianhydrides, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. The dimethyl substituents on the aromatic ring could influence the solubility and processing characteristics of the resulting polymers.

However, a thorough review of scientific literature does not reveal specific studies on the synthesis of polymers directly from this compound. While research exists on the polymerization of related aminobenzonitrile isomers or derivatives, the specific properties and performance of polymers derived from the 2-amino-4,5-dimethyl isomer have not been reported.

Utilization in Optical Materials Research

The aromatic structure of this compound suggests potential for applications in optical materials, where conjugated π-systems often lead to interesting photophysical properties. The amino group acts as an electron donor and the nitrile group as an electron acceptor, creating a push-pull system that could, in principle, give rise to nonlinear optical (NLO) properties.

Nevertheless, specific research investigating the optical properties of this compound or materials derived from it is not apparent in the available scientific literature. Studies on similar molecules have been conducted, but a direct investigation into the linear and nonlinear optical characteristics of this particular compound is missing.

Development of Organic Functional Materials with Nitrile Moieties

The nitrile group is a versatile functional group in materials science, known for its ability to influence electronic properties, participate in cycloaddition reactions, and be converted into other functional groups like amines or carboxylic acids. This versatility makes nitrile-containing compounds valuable for developing organic semiconductors, charge-transport materials, and other functional organic materials.

While the development of organic functional materials is a broad and active area of research, specific examples of the incorporation of this compound into such materials are not documented in published research. The potential for this compound to serve as a building block for these materials remains theoretical in the absence of dedicated studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4,5-dimethylbenzonitrile, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted malonic acid derivatives and guanidine in alkaline media (e.g., sodium ethoxide). A modified Vilsmeier–Haack–Arnold reagent may improve yield by facilitating deprotection of intermediates . Key parameters include temperature control (60–80°C), solvent selection (ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm substitution patterns and functional groups (e.g., nitrile peak at ~2200 cm in IR) .

- Chromatography : HPLC (>95% purity threshold) with UV detection at 254 nm .

- Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in molecular geometry .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on analogous benzonitrile derivatives:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as nitriles may release toxic vapors .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can mechanistic inconsistencies in the biological activity of this compound derivatives be resolved?

- Methodological Answer : If conflicting bioactivity data arise (e.g., in nitric oxide inhibition assays):

- Dose-Response Analysis : Perform IC determinations across a wide concentration range (e.g., 1–100 μM) to identify non-linear effects .

- Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess compound degradation, which may explain variability in in vivo vs. in vitro results .

- Structural Analog Comparison : Compare with dichloropyrimidine derivatives, which show NO-inhibitory activity, to identify substituent-specific effects .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, referencing crystal structures from PubChem .

- Reaxys Database Mining : Cross-reference synthetic pathways of similar nitriles to optimize reaction conditions .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in drug discovery?

- Methodological Answer :

- Pharmacophore Mapping : Use QSAR models to correlate electronic (e.g., Hammett σ values) or steric parameters with bioactivity .

- In Vivo Validation : Prioritize compounds with IC <10 μM in murine models for further pharmacokinetic profiling .

Q. What experimental approaches address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish melting points from degradation events .

- Solubility Profiling : Use shake-flask methods in buffers (pH 1–10) and solvents (DMSO, ethanol) to resolve literature conflicts .

- Collaborative Validation : Cross-check data with academic labs using standardized protocols (e.g., USP guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.